molecular formula C12H21NO4 B8268228 2-[(tert-butoxycarbonyl)amino]-3,3-dimethylcyclobutane-1-carboxylic acid

2-[(tert-butoxycarbonyl)amino]-3,3-dimethylcyclobutane-1-carboxylic acid

Cat. No.: B8268228
M. Wt: 243.30 g/mol
InChI Key: OVYVVUUOPFICAM-UHFFFAOYSA-N
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Description

2-[(tert-butoxycarbonyl)amino]-3,3-dimethylcyclobutane-1-carboxylic acid is a cyclobutane derivative with a unique structure that incorporates both a cyclobutane ring and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(tert-butoxycarbonyl)amino]-3,3-dimethylcyclobutane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a , where two alkenes react to form a four-membered ring.

    Introduction of the tert-Butyl Carbamate Group: This step involves the reaction of the cyclobutane derivative with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(tert-butoxycarbonyl)amino]-3,3-dimethylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

2-[(tert-butoxycarbonyl)amino]-3,3-dimethylcyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(tert-butoxycarbonyl)amino]-3,3-dimethylcyclobutane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The tert-butyl carbamate group can interact with enzymes or receptors, leading to modulation of their activity. The cyclobutane ring provides structural rigidity, which can influence the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane-1-carboxylic acid: Lacks the tert-butyl carbamate group, making it less bulky and potentially less reactive.

    tert-Butyl carbamate: Contains the carbamate group but lacks the cyclobutane ring, resulting in different chemical properties.

Uniqueness

2-[(tert-butoxycarbonyl)amino]-3,3-dimethylcyclobutane-1-carboxylic acid is unique due to the combination of the cyclobutane ring and the tert-butyl carbamate group. This combination imparts distinct chemical properties, such as increased steric hindrance and potential for specific interactions with biological targets.

Properties

IUPAC Name

3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-7(9(14)15)6-12(8,4)5/h7-8H,6H2,1-5H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYVVUUOPFICAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1NC(=O)OC(C)(C)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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